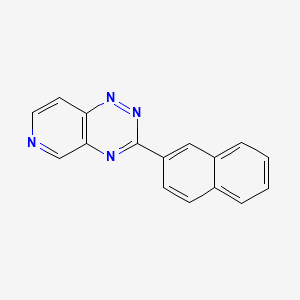

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is a chemical compound known for its unique structure and properties. It belongs to the class of pyridotriazines, which are heterocyclic compounds containing a pyridine ring fused to a triazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable naphthalene derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Aplicaciones Científicas De Investigación

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and DNA .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Naphthalen-1-yl-pyrido(3,4-e)(1,2,4)triazine

- 4-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine

- 6-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine

Uniqueness

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development .

Actividad Biológica

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, drawing from various research findings and case studies.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that this compound and its derivatives exhibit significant antibacterial and antifungal activities.

Antibacterial Activity

Research has demonstrated that pyrido(3,4-e)(1,2,4)triazine derivatives, including the 3-Naphthalen-2-yl variant, possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, these compounds have shown remarkable efficacy against Staphylococcus aureus and Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 0.4 - 0.8 |

| E. coli | 0.4 - 1.6 |

| Ciprofloxacin | 2.0 |

As evident from the table, the compound exhibits MIC values that are 2.5-5 times lower than ciprofloxacin, a widely used antibiotic, indicating its superior antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated significant antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal species, including Candida, Aspergillus, Mucor, and Trychophyton .

Anticancer Activity

Recent investigations have revealed the potential anticancer properties of pyrido(3,4-e)(1,2,4)triazine derivatives. While specific data for this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation.

A study on structurally similar compounds, such as pyrazolo[4,3-e][1,2,4]triazine derivatives, demonstrated significant cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231 . These compounds exhibited stronger cytotoxic effects than cisplatin, a commonly used chemotherapeutic agent.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are not available, research on related compounds suggests potential anti-inflammatory properties. Compounds containing the 1,2,4-triazine moiety have been reported to possess anti-inflammatory and analgesic activities .

The biological activity of this compound is believed to be related to its unique molecular structure. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, likely contributes to its diverse biological effects.

In the case of its anticancer activity, studies on similar compounds have shown that they can induce apoptosis through various mechanisms, including:

- Activation of caspase-9, caspase-8, and caspase-3/7

- Suppression of NF-κB expression

- Promotion of p53 and Bax expression

- Increase in Reactive Oxygen Species (ROS) production

Furthermore, these compounds have been observed to trigger autophagy through increased formation of autophagosomes, expression of beclin-1, and mTOR inhibition .

Propiedades

Número CAS |

121845-64-5 |

|---|---|

Fórmula molecular |

C16H10N4 |

Peso molecular |

258.28 g/mol |

Nombre IUPAC |

3-naphthalen-2-ylpyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C16H10N4/c1-2-4-12-9-13(6-5-11(12)3-1)16-18-15-10-17-8-7-14(15)19-20-16/h1-10H |

Clave InChI |

XNJVTIPYRKIRNL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CN=C4)N=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.